molecular formula C12H13ClO B14746168 2'-Chloro-3,4-dihydro-[1,1'-biphenyl]-1(2H)-ol

2'-Chloro-3,4-dihydro-[1,1'-biphenyl]-1(2H)-ol

Katalognummer: B14746168
Molekulargewicht: 208.68 g/mol
InChI-Schlüssel: ZTCSTMYEJLICMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-Chloro-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chlorine atom at the 2’ position and a hydroxyl group at the 1 position of the biphenyl structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of 2-chlorobiphenyl under specific conditions to introduce the hydroxyl group at the desired position. The reaction typically requires a palladium catalyst and hydrogen gas at elevated temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of 2’-Chloro-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2’-Chloro-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2’-Chloro-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2’-Chloro-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Eigenschaften

Molekularformel

C12H13ClO

Molekulargewicht

208.68 g/mol

IUPAC-Name

1-(2-chlorophenyl)cyclohex-2-en-1-ol

InChI

InChI=1S/C12H13ClO/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h2-4,6-8,14H,1,5,9H2

InChI-Schlüssel

ZTCSTMYEJLICMD-UHFFFAOYSA-N

Kanonische SMILES

C1CC=CC(C1)(C2=CC=CC=C2Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.